molecular formula C11H8N4O5 B017207 4-Azidosalicylic acid N-hydroxysuccinimide ester CAS No. 96602-46-9

4-Azidosalicylic acid N-hydroxysuccinimide ester

Cat. No.: B017207
CAS No.: 96602-46-9
M. Wt: 276.2 g/mol
InChI Key: RBAFCMJBDZWZIV-UHFFFAOYSA-N
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Description

4-Azidosalicylic acid N-hydroxysuccinimide ester, also known as this compound, is a useful research compound. Its molecular formula is C11H8N4O5 and its molecular weight is 276.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Succinimidyl 4-Azidosalicylate (also known as 4-Azidosalicylic acid N-hydroxysuccinimide ester or (2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate) is a hydroxyl-containing, photoreactive aryl azide-based crosslinker . It is primarily used in the formation of antibody-drug conjugates (ADCs), where it serves as a linker molecule that connects the antibody to the cytotoxic drug .

Mode of Action

The compound acts as a linker in ADCs, enabling the specific delivery of cytotoxic drugs to cancer cells . The ADC is designed to bind to a specific antigen on the surface of cancer cells. Once bound, the ADC is internalized by the cell, and the cytotoxic drug is released, causing cell death .

Biochemical Pathways

The biochemical pathways affected by N-Succinimidyl 4-Azidosalicylate are those involved in the action of the ADC. The ADC targets specific antigens on the surface of cancer cells, leading to the internalization of the ADC and the release of the cytotoxic drug . This results in cell death, affecting the growth and proliferation of the cancer cells .

Pharmacokinetics

The pharmacokinetics of N-Succinimidyl 4-Azidosalicylate are closely tied to the ADC it forms part of. The ADC is administered intravenously and is designed to be stable in the bloodstream. Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, and the cytotoxic drug is released . The specifics of the ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific ADC and the cytotoxic drug it is linked to.

Result of Action

The primary result of the action of N-Succinimidyl 4-Azidosalicylate is the targeted delivery of cytotoxic drugs to cancer cells, leading to cell death . This can result in the reduction of tumor size and potentially the eradication of the cancer.

Action Environment

The action of N-Succinimidyl 4-Azidosalicylate, as part of an ADC, can be influenced by various environmental factors. These can include the presence and density of the target antigen on the cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to be internalized by the cancer cells

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAFCMJBDZWZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242361
Record name 4-Azidosalicylic acid N-hydroxysuccinimide ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96602-46-9
Record name 4-Azidosalicylic acid N-hydroxysuccinimide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096602469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azidosalicylic acid N-hydroxysuccinimide ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxysuccinimidyl-4-azidosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Azidosalicylic acid N-hydroxysuccinimide ester in the synthesis of the photoaffinity probe described in the research?

A1: this compound serves as a crucial building block in synthesizing the photoaffinity probe, 125I‐N6‐(N‐[6‐N‐{5‐iodo‐4‐azidosalicyl}‐aminohexyl]‐aminocarbamoylmethyl)‐nicotinamide adenine dinucleotide (125I‐N6‐I‐ASA‐AH‐NAD+) []. It reacts with N6‐([6‐aminohexyl]‐carbamoylmethyl)‐NAD+, attaching the photoreactive azido group and the 125I radiolabel via a subsequent iodination step. This modification is key for the probe's ability to bind to NAD+-linked enzymes and subsequently form covalent bonds upon exposure to UV light, allowing for the identification and study of these enzymes.

Q2: How does the structure of the photoaffinity probe contribute to its specificity for NAD+-linked enzymes?

A2: The photoaffinity probe is designed to mimic the structure of NAD+ []. By incorporating the 4-Azidosalicylic acid moiety into the NAD+ analog, the researchers ensured the probe retains a similar shape and charge distribution to NAD+. This structural similarity enables the probe to bind to the NAD+ binding sites of target enzymes. The subsequent UV irradiation activates the azide group, leading to covalent modification and labeling of the enzyme, facilitating further analysis.

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